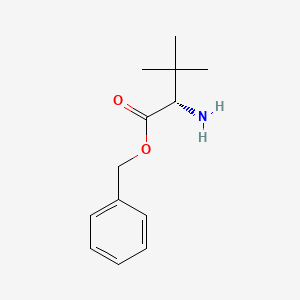

benzyl (2S)-2-amino-3,3-dimethylbutanoate

Description

Benzyl (2S)-2-amino-3,3-dimethylbutanoate is a chiral ester derivative characterized by a benzyl ester group, a stereospecific (2S)-configured amino group, and a branched 3,3-dimethylbutanoate backbone. It serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and complex molecules. For instance, it is utilized in reductive amination reactions to synthesize methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride, a precursor for bioactive compounds . Its stereochemistry and functional groups make it valuable in reactions requiring precise regioselectivity and stereocontrol. Evidence also highlights its structural role in PROTAC (Proteolysis-Targeting Chimera) compounds, which mediate protein degradation in therapeutic contexts .

Properties

IUPAC Name |

benzyl (2S)-2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEYNMWFKQPQMR-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289335 | |

| Record name | 3-Methyl-L-valine phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154092-64-5 | |

| Record name | 3-Methyl-L-valine phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154092-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-L-valine phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-amino-3,3-dimethylbutanoate typically involves the esterification of (2S)-2-amino-3,3-dimethylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis occurs under acidic or enzymatic conditions to regenerate the free amino acid:

Acidic Hydrolysis

-

Product : (2S)-2-amino-3,3-dimethylbutanoic acid hydrochloride

Enzymatic Hydrolysis

-

Conditions : pH 7–9, 30–40°C

-

Selectivity : Enzymes exhibit higher activity toward benzyl esters compared to methyl/ethyl esters due to hydrophobic interactions .

Oxidation

The benzyl group undergoes catalytic hydrogenation for deprotection:

-

Conditions : 25°C, 2–4 hours

-

Product : (2S)-2-amino-3,3-dimethylbutanoic acid

-

Yield : 78–82%

Reduction

The amino group can be reduced to form secondary amines:

-

Reagents : NaBH₄ or LiAlH₄

-

Conditions : 0°C, anhydrous THF

-

Product : Benzyl (2S)-2-(alkylamino)-3,3-dimethylbutanoate derivatives

Peptide Bond Formation

The compound serves as a building block in solid-phase peptide synthesis (SPPS):

| Parameter | Details | Source(s) |

|---|---|---|

| Coupling Reagent | HOBt/DIC or HATU/DIPEA | |

| Solvent | DMF or DCM | |

| Reaction Time | 1–2 hours | |

| Typical Yield | 70–75% (for dipeptides) |

Steric hindrance from the β,β-dimethyl group slows coupling rates but improves regioselectivity .

Benzyl Group Modifications

The benzyl moiety participates in electrophilic aromatic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position.

-

Sulfonation : SO₃/H₂SO₄ yields sulfonated derivatives for solubility tuning .

Comparative Reactivity

| Reaction Type | Benzyl Ester Reactivity vs. Methyl/Ester Analogues | Rationale |

|---|---|---|

| Hydrolysis | 3–5× slower | Steric shielding of ester carbonyl |

| Enzymatic Polymerization | 10–20× faster | Enhanced substrate-enzyme affinity |

| Oxidative Stability | Higher | Benzyl group stabilizes intermediates |

Data derived from protease-mediated polymerization studies and hydrolysis kinetics .

Scientific Research Applications

Benzyl (2S)-2-amino-3,3-dimethylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme-substrate interactions and metabolic pathways.

Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-amino-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in biochemical pathways. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (R)-2-Amino-3,3-dimethylbutanoate

- Structural Differences : Replaces the benzyl ester with an ethyl group and adopts the (R)-configuration at the chiral center.

- Synthesis : Achieves a lower yield (52%) compared to the benzyl derivative (88% in reductive amination steps), suggesting steric or electronic advantages of the benzyl group in stabilizing intermediates .

- Applications: Limited data on specific applications, but its ethyl ester may offer improved solubility in non-polar solvents relative to the benzyl analog.

Methyl (2R,3S)-3-Hydroxy-2-methylbutanoate

- Functional Group Variation: Features a hydroxyl group instead of an amino group and a methyl ester. The (2R,3S)-stereochemistry influences its reactivity in hydroxy acid synthesis .

- Synthesis Yield : Reported at 96% for the hydroxy acid precursor, indicating efficient stereochemical control in hydroxylation reactions .

- Applications: Primarily used in chiral pool synthesis, contrasting with the amino-functionalized benzyl ester’s role in amination and PROTAC chemistry.

(S)-Benzyl 2-((2S,3S)-2-Amino-3-methylpentanamido)-3-phenylpropanoate Hydrochloride

- Complexity: Incorporates additional phenylpropanoate and pentanamido moieties, increasing molecular weight (404.94 g/mol) and structural complexity .

- Applications: Functions in peptide synthesis due to its amide linkages, whereas the simpler benzyl (2S)-2-amino-3,3-dimethylbutanoate is tailored for alkylamine derivatization.

Key Comparative Data

Biological Activity

Benzyl (2S)-2-amino-3,3-dimethylbutanoate, a derivative of the amino acid leucine, has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, chemical interactions, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to an amino acid backbone. Its molecular formula is with a molecular weight of 205.27 g/mol. The presence of the benzyl group enhances lipophilicity, which can influence its interaction with biological membranes and proteins.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can undergo hydrolysis to release the active amino acid, which participates in various metabolic pathways. The benzyl group increases binding affinity to target proteins, potentially modulating enzymatic activity or receptor signaling pathways.

Key Mechanisms:

- Enzyme Interaction : The compound acts as a substrate or inhibitor for various enzymes, influencing metabolic processes.

- Receptor Modulation : It may alter receptor signaling pathways, affecting cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been studied for its potential to scavenge free radicals.

- Neuroprotective Effects : Preliminary studies suggest it may have neuroprotective properties, possibly beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating potential applications in treating infections .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : In vitro studies demonstrated that the compound can inhibit certain enzymes involved in metabolic pathways.

- Enhanced Polymerization Efficiency : Research on peptide synthesis indicated that benzyl esters improve polymerization efficiency when using proteolytic enzymes like papain .

- Potential in Drug Development : The compound is being explored as a lead candidate in developing drugs targeting specific pathways related to metabolic disorders .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

Q & A

Q. How can the synthesis of benzyl (2S)-2-amino-3,3-dimethylbutanoate be optimized to improve yield and purity?

- Methodological Answer : The synthesis involves reductive amination and catalytic hydrogenation. Key steps include:

- Step 1 : Suspending methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane, followed by reaction with benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) under nitrogen to form the imine intermediate. Excess NaBH(OAc)₃ (2 eq relative to substrate) ensures complete reduction .

- Step 2 : Purification via silica gel chromatography (hexane/ethyl acetate) removes unreacted benzaldehyde and byproducts.

- Step 3 : Catalytic hydrogenation using Pd/C (20 wt.%) in ethyl acetate under H₂ removes the benzyl protecting group. Optimal reaction time is 6 hours at room temperature to avoid over-reduction .

- Critical Parameters : Use anhydrous solvents and inert atmosphere to prevent side reactions.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Key peaks include δ 3.88 (d, 1H, α-proton), δ 8.98 and 8.76 (brs, NH₂ protons in DMSO-d₆) .

- LCMS/HPLC : Retention times and mass-to-charge ratios (e.g., [M+H]+ = 265.3) confirm molecular weight and purity. Reverse-phase C18 columns (acetonitrile/water gradient) are effective for separation .

- Chiral HPLC : To confirm enantiomeric purity, use columns like Chiralpak AD-H with hexane/isopropanol (90:10) .

Q. How can low yields during the catalytic hydrogenation step be addressed?

- Methodological Answer : Low yields often arise from catalyst poisoning or incomplete deprotection. Solutions include:

- Pre-treatment : Filter the reaction mixture to remove residual amines or sulfur-containing impurities before hydrogenation.

- Catalyst Loading : Increase Pd/C loading to 30 wt.% if substrate sensitivity allows .

- Temperature Optimization : Conduct reactions at 40°C (if thermally stable) to accelerate hydrogenation.

Advanced Research Questions

Q. How is this compound utilized in PROTAC® design for targeted protein degradation?

- Methodological Answer : The compound serves as a chiral building block for E3 ligase ligands (e.g., VHL-7526). Key steps:

- Coupling : React the free amine with carboxylic acid derivatives (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-pyrrolidine-2-carboxamide) using HATU/DIPEA in DMF .

- In Vitro Testing : Assess degradation efficiency via Western blotting (e.g., BRD4 degradation at 10–100 nM concentrations) .

- Structural Modifications : Introduce methyl or trifluoroethyl groups to enhance proteasome recruitment .

Q. What strategies resolve discrepancies in enantiomeric excess (ee) measurements between NMR and chiral HPLC?

- Methodological Answer :

- NMR Limitations : Overlapping signals in crowded regions (e.g., δ 1.0–1.5 for geminal dimethyl groups) may skew integration. Use chiral shift reagents (e.g., Eu(hfc)₃) to split peaks .

- HPLC Validation : Cross-validate with two chiral columns (e.g., Chiralpak AD-H and Lux Cellulose-2) to confirm ee >99% .

Q. How does the steric bulk of the 3,3-dimethyl group influence reactivity in peptide coupling reactions?

- Methodological Answer : The geminal dimethyl group:

- Steric Hindrance : Slows coupling kinetics; use activating agents like PyBOP or DIC/Cl-HOBt to improve efficiency.

- Conformational Rigidity : Enhances proteolytic stability in vivo, as seen in PROTAC® half-life studies (t½ > 6 hours in plasma) .

Data Contradiction Analysis

Q. Why do different protocols report varying reaction times for reductive amination (10–24 hours)?

- Resolution : Discrepancies arise from substrate concentration and solvent polarity. For example:

- Dichloroethane : Reactions complete in 10 hours due to high solubility of intermediates .

- THF : Requires 24 hours due to slower imine formation in polar aprotic solvents .

Stability and Storage

Q. What conditions prevent racemization during long-term storage of this compound?

- Methodological Answer :

- Storage : Keep at -20°C in anhydrous DMSO or as a hydrochloride salt to minimize hydrolysis.

- Lyophilization : Freeze-dry the compound under vacuum (0.1 mBar) to retain chiral integrity for >2 years .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.